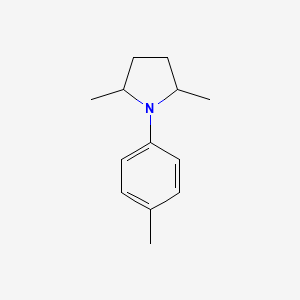

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIJQLBIZQGOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374084 | |

| Record name | 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54530-04-0 | |

| Record name | 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for 2,5 Dimethyl 1 4 Methylphenyl Pyrrolidine and Its Derivatives

Conventional and Contemporary Synthetic Routes to Pyrrolidine (B122466) Cores

The construction of the pyrrolidine ring can be achieved through a variety of synthetic strategies. These methods range from traditional multi-step sequences to more elegant and atom-economical one-pot procedures. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Multi-component Reaction Strategies for Polysubstituted Pyrrolidines

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation from three or more starting materials. tandfonline.comnih.gov These reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity. tandfonline.com For the synthesis of polysubstituted pyrrolidines, MCRs offer a convergent and streamlined approach. researchgate.net

One common MCR approach involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. tandfonline.com In a typical setup, an aldehyde and an amino acid ester can react to form an azomethine ylide in situ, which then undergoes a cycloaddition with an activated alkene to furnish a highly functionalized pyrrolidine ring. tandfonline.com The reaction of chalcones, benzylamines, and aromatic aldehydes in the presence of a catalyst like DABCO can lead to the diastereoselective synthesis of polysubstituted pyrrolidines. tandfonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product | Reference |

| Chalcone | Benzylamine | Aromatic Aldehyde | DABCO | Polysubstituted Pyrrolidine | tandfonline.com |

| Aldehyde | Amino Acid Ester | Activated Alkene | Various | Functionalized Pyrrolidine | tandfonline.com |

Cascade Cyclization and One-Pot Synthetic Protocols

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.netnih.gov These protocols are highly efficient for rapidly building molecular complexity from simple precursors. researchgate.net The synthesis of N-aryl pyrrolidines can be achieved through such cascade sequences.

For instance, a novel Prins cascade process has been developed for the synthesis of certain spiro-pyrrolidine derivatives. harvard.edu Another approach involves an acid-catalyzed cascade elimination/cyclization/Friedel–Crafts reaction of {[(4,4-diethoxybutyl)amino]methyl}phosphonates to yield 2-aryl-substituted N-(phosphorylmethyl)pyrrolidines. researchgate.net These examples highlight the power of cascade reactions in constructing complex pyrrolidine-containing architectures in a single pot.

| Starting Material | Reagents/Conditions | Product | Reference |

| N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, Aldehyde | Prins cascade conditions | 1,9-dioxa-4-azaspiro[5.5]undecane derivative | harvard.edu |

| {[(4,4-Diethoxybutyl)amino]methyl}phosphonate | Acid catalyst | 2-Aryl-substituted N-(phosphorylmethyl)pyrrolidine | researchgate.net |

Strategies Involving Reduction of Pyrrole (B145914) Ring Systems

A straightforward and common method for the synthesis of pyrrolidines is the reduction of the corresponding pyrrole ring. This transformation can be achieved using various reducing agents and catalytic systems. The choice of method often depends on the desired stereochemistry and the presence of other functional groups in the molecule.

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, like p-toluidine, often under acidic conditions, to form the corresponding N-substituted pyrrole. wikipedia.orgorganic-chemistry.org For the synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole, the precursor to the target pyrrolidine, this is a highly efficient route. researchgate.net

Once the pyrrole is obtained, it can be reduced to the pyrrolidine. Catalytic hydrogenation is a common method for this reduction. tcichemicals.com Various catalysts, such as rhodium on carbon (Rh/C), can be employed under a hydrogen atmosphere to achieve the saturation of the pyrrole ring. nih.govtamu.edu The diastereoselectivity of this reduction can sometimes be controlled by the choice of catalyst and reaction conditions, leading to either cis or trans isomers of the 2,5-disubstituted pyrrolidine. rsc.org

Another approach is the partial reduction of pyrroles followed by an enantioselective protonation, which can furnish chiral pyrrolines as valuable building blocks. acs.orgnih.govresearchgate.net Dissolving metal reductions, such as with lithium in ammonia, have also been shown to stereoselectively reduce 2,5-disubstituted pyrroles to the corresponding trans-pyrrolidines. researchgate.net

| Pyrrole Precursor | Reduction Method | Product | Key Features | Reference |

| 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole | Catalytic Hydrogenation (e.g., Rh/C, H₂) | 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine | High yield, potential for stereocontrol | nih.govtamu.edu |

| 2,5-disubstituted pyrrole | Dissolving Metal Reduction (Li/NH₃) | trans-2,5-disubstituted pyrrolidine | High stereoselectivity for trans isomer | researchgate.net |

| 2,5-pyrrole diester | Partial reduction and enantioselective protonation | Chiral pyrroline (B1223166) | Access to enantiomerically enriched building blocks | acs.orgnih.govresearchgate.net |

Mannich-Type Reactions in Pyrrolidine Analog Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (without an α-hydrogen), and a primary or secondary amine. rsc.orgresearchgate.net This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can be precursors to pyrrolidines. nih.gov

In the context of pyrrolidine synthesis, Mannich-type reactions can be employed to introduce an aminomethyl group, which can then participate in a subsequent cyclization to form the pyrrolidine ring. nih.gov An enantioselective Mannich reaction followed by a diastereoselective hydroamination has been developed as a two-step sequence to access highly substituted pyrrolidines. nih.gov The initial Mannich reaction sets the stereochemistry at one center, which then directs the stereochemical outcome of the subsequent hydroamination cyclization. nih.gov

| Component 1 | Component 2 | Component 3 | Product of Mannich Reaction | Subsequent Reaction | Final Product | Reference |

| Silyl ketene (B1206846) imine | Acylhydrazone | Chiral silane (B1218182) Lewis acid | Bishomoallylic benzoic hydrazide | Thermal hydroamination | Highly substituted pyrrolidine | nih.gov |

| 2-Ethoxypyrrolidine | Methyl(alkyl/aryl)ketone | L-proline/Brønsted acid/base | 2-(Acylmethylene)pyrrolidine derivative | - | 2-(Acylmethylene)pyrrolidine derivative | rsc.org |

Dehydrobromination Approaches for Pyrrolidine Scaffolds

While less common for the direct synthesis of the this compound core, dehydrobromination reactions can be a key step in the synthesis of certain pyrrolidine-containing scaffolds. nih.gov This type of reaction typically involves the elimination of hydrogen bromide from a brominated precursor to form a double bond, which can be part of a pyrroline intermediate that is subsequently reduced to a pyrrolidine. This strategy is often employed in the synthesis of more complex, fused, or substituted pyrrolidine systems.

Enantioselective Synthesis and Diastereomeric Control for Chiral Pyrrolidines

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of chiral pyrrolidines is of paramount importance. acs.orgnih.govrsc.org For 2,5-disubstituted pyrrolidines like this compound, both cis and trans diastereomers are possible, and controlling this relative stereochemistry is a key synthetic challenge.

Several strategies have been developed to achieve stereocontrol in the synthesis of 2,5-disubstituted pyrrolidines. One approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids. acs.orgnih.gov For example, pyroglutamic acid is a common starting material for the synthesis of various chiral pyrrolidine derivatives. rsc.org

Asymmetric catalysis offers a more versatile approach to enantiomerically enriched pyrrolidines. figshare.commdpi.com The enantioselective reduction of 2,5-disubstituted pyrroles can be achieved using chiral proton sources, leading to optically active pyrrolines. acs.orgnih.gov Furthermore, the diastereoselectivity of the reduction of enamines derived from pyroglutamic acid has been shown to be dependent on the nature of the nitrogen protecting group, allowing for the selective formation of either cis or trans isomers. rsc.orgnih.gov An asymmetric synthesis of cis-2,5-disubstituted pyrrolidines has been developed featuring an enzymatic dynamic kinetic resolution (DKR) reduction of a keto ester and a subsequent diastereoselective hydrogenation of a cyclic imine. figshare.comamazonaws.com

| Synthetic Strategy | Key Feature | Stereochemical Outcome | Reference |

| Reduction of enamines from pyroglutamic acid | N-protecting group directs stereochemistry | Diastereoselective (cis or trans) | rsc.orgnih.gov |

| Partial reduction of 2,5-disubstituted pyrroles | Chiral proton source | Enantioselective (chiral pyrrolines) | acs.orgnih.gov |

| Enzymatic DKR and diastereoselective hydrogenation | Enzymatic resolution and catalytic reduction | Asymmetric synthesis of cis isomer | figshare.comamazonaws.com |

Asymmetric Synthesis Methodologies for this compound Enantiomers

The asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been a subject of extensive research for several decades. nih.gov These methods are critical for producing specific stereoisomers of compounds like this compound, which may have distinct biological activities. Strategies often begin from the chiral pool, utilizing readily available enantiopure starting materials. nih.gov

One of the foundational approaches involves using pyroglutamic acid as a starting point for creating 2,5-disubstituted pyrrolidines. nih.gov For instance, both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized from a hemiaminal derived from pyroglutamic acid. nih.gov Another strategy involves the reaction of two chiral starting materials, such as a glycerol-derived bistriflate and an aminosulfone, to produce 2,5-disubstituted pyrrolidines through sequential SN2 displacements. nih.gov

More modern approaches employ catalytic C-H functionalization reactions, which offer streamlined routes to new pseudo C2-symmetrical scaffolds from readily available pyrrolidines. nih.gov Phosphine-catalyzed (3+2) annulation reactions between N-tosylaldimine derivatives and vinylcyclopropane (B126155) derivatives have been shown to produce highly functionalized chiral pyrrolidines with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions with azomethylene ylides, often using a silver carbonate catalyst, can yield densely substituted pyrrolidines with up to four stereogenic centers. researchgate.net

A summary of selected asymmetric synthesis strategies applicable to 2,5-disubstituted pyrrolidines is presented below.

| Starting Material(s) | Key Reaction Type | Catalyst/Reagent | Outcome |

| Pyroglutamic acid-derived hemiaminal | Nucleophilic addition/cyclization | Grignard reagents | Access to both cis- and trans-2,5-disubstituted pyrrolidines nih.gov |

| Glycerol-derived bistriflate & aminosulfone | Sequential SN2 displacements | n-BuLi | Stereocontrolled synthesis of 2,5-disubstituted pyrrolidines nih.gov |

| 1,4-diene | Sharpless dihydroxylation | Sharpless catalyst | Synthesis of C2-symmetric 2,5-dibenzylpyrrolidines nih.gov |

| N-tosylaldimines & vinylcyclopropanes | (3+2) Annulation | Phosphine catalyst | Highly functionalized chiral pyrrolidines (>20:1 dr, 98% ee) researchgate.net |

| Imino esters & N-tert-butanesulfinyl imines | 1,3-Dipolar Cycloaddition | Ag2CO3 | Densely substituted pyrrolidines (>99% dr) researchgate.net |

Resolution of Racemic Mixtures to Obtain Stereoisomers

When asymmetric synthesis is not employed, the separation of a racemic mixture into its constituent enantiomers is necessary to obtain stereoisomerically pure compounds. A common and effective method for this is the resolution of racemic acids or amines via the formation of diastereomeric salts with a chiral resolving agent. nih.govresearchgate.net

This technique has been successfully applied to resolve racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids, which are structurally related to the target compound. nih.govresearchgate.net In this process, the racemic acid is treated with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form diastereomeric salts. nih.govresearchgate.net These salts, having different physical properties, can then be separated by fractional crystallization. nih.gov Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched carboxylic acids.

Another relevant example is the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a compound sharing the 1-(4-methylphenyl)pyrrolidine (B1616013) core. nih.gov This was achieved by forming diastereomeric salts with dibenzoyl-D-tartaric acid in refluxing ethanol, followed by recrystallization. nih.gov The S isomer was identified as the more biologically active enantiomer. nih.gov

A different approach is acylative kinetic resolution. This method has been used for racemic methyl-substituted cyclic alkylamines, where an acylating agent, such as 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate, reacts preferentially with one enantiomer of the amine, allowing the other to be recovered in enantiomerically enriched form. nih.gov High selectivity has been observed, for instance, in the resolution of racemic 2-methylpiperidine, achieving a selectivity factor of 73. nih.gov

| Racemic Compound | Resolving Agent | Method | Result | Reference |

| trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids (C7-C13) | (R)- or (S)-1-phenylethylamine | Diastereomeric salt formation | 75-92% ee, 11-27% recovery | nih.gov |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Dibenzoyl-D-tartaric acid | Diastereomeric salt formation | Successful resolution of enantiomers | nih.gov |

| Racemic 2-methylpiperidine | 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | Acylative kinetic resolution | Selectivity factor (s) = 73 | nih.gov |

Green Chemistry Principles in the Synthesis of Pyrrolidine Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrrolidines to reduce environmental impact and improve safety and efficiency. chemheterocycles.com These principles focus on aspects such as atom economy, use of less hazardous chemicals, and employment of renewable feedstocks and environmentally benign solvents. greenchemistry-toolkit.org

One green approach involves conducting reactions in greener solvents, such as ethanol-water mixtures, or even in water alone. rsc.orgresearchgate.net For example, a three-component domino reaction to synthesize pyrrolidine-fused spirooxindoles has been developed that proceeds under catalyst-free conditions at room temperature in an ethanol-water solvent system. rsc.org This method offers high yields and avoids the need for toxic solvents and column chromatography for purification. rsc.org Similarly, N-methylpyrrolidine has been synthesized in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst at a moderate temperature of 90°C. researchgate.net

Combining different catalytic methods, such as chemo- and biocatalysis, is another tenet of green synthesis. nih.gov Chemoenzymatic pathways can offer high selectivity and mild reaction conditions. nih.gov A one-pot photoenzymatic synthesis for N-Boc-3-amino/hydroxy-pyrrolidine has been reported, which combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or reduction step. nih.gov This process achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%) under mild and operationally simple conditions. nih.gov

The development of cascade or tandem reactions also aligns with green chemistry principles by reducing the number of separate reaction and purification steps. greenchemistry-toolkit.org Metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascades of enynyl amines have been used for the stereoselective synthesis of pyrrolidines. organic-chemistry.org

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example |

| Use of Safer Solvents | Reactions performed in water or ethanol/water mixtures. | Synthesis of N-methylpyrrolidine in water with a K2CO3 catalyst. researchgate.net |

| Catalyst-Free Conditions | Domino reactions that proceed without a catalyst. | Three-component synthesis of pyrrolidine-fused spirooxindoles in EtOH/H2O. rsc.org |

| Biocatalysis/Chemoenzymatic Synthesis | Combining photochemical and enzymatic steps in one pot. | Photoenzymatic synthesis of chiral N-Boc-protected 3-aminopyrrolidines. nih.gov |

| Atom Economy/Cascade Reactions | Multi-step sequences performed in a single operation. | Lewis acid-mediated reductive hydroamination cascade of enynyl amines. organic-chemistry.org |

Reactivity Profiles and Transformational Chemistry of 2,5 Dimethyl 1 4 Methylphenyl Pyrrolidine

Functional Group Interconversions and Derivatization Strategies

The primary sites for functional group interconversions and derivatization on 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine are the C-H bonds alpha to the nitrogen atom (at the 2- and 5-positions) and the methyl group on the aromatic ring. The nitrogen atom's lone pair influences the reactivity of the adjacent C-H bonds, making them susceptible to functionalization.

One significant derivatization strategy is the α-C-H arylation . While direct arylation of this compound is not explicitly detailed, analogous transformations on N-Boc-pyrrolidine provide a strong precedent. For instance, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through a sequence involving deprotonation with s-BuLi/(-)-sparteine, transmetalation with ZnCl₂, and subsequent Negishi coupling. This methodology allows for the introduction of various aryl groups at the α-position of the pyrrolidine (B122466) ring. A similar strategy could be envisioned for the title compound, potentially leading to the introduction of a new aryl substituent at the 2- or 5-position.

Another key transformation is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines. nih.gov This reaction proceeds with high diastereoselectivity, favoring the formation of cis-2,5-disubstituted pyrrolidines. nih.gov This suggests that if a suitable precursor to this compound containing an alkene moiety were used, it could be a viable route for introducing an allyl group at one of the alpha positions.

Table 1: Examples of Derivatization Reactions on Analogous Pyrrolidine Systems

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-pyrrolidine | 1. s-BuLi, (-)-sparteine, TBME, -78 °C; 2. ZnCl₂; 3. Aryl bromide, Pd(OAc)₂, t-Bu₃P·HBF₄ | N-Boc-2-arylpyrrolidine | Varies | |

| γ-(N-Arylamino)alkene | Vinyl bromide, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Toluene (B28343), 100 °C | cis-N-Aryl-2-allyl-5-methylpyrrolidine | High | nih.gov |

Oxidative Transformations on the Pyrrolidine Ring and Substituents

The pyrrolidine ring and its substituents are susceptible to oxidative transformations, which can lead to a variety of functionalized products. These reactions often involve the C-H bonds adjacent to the nitrogen atom or the aromatic ring.

A notable oxidative transformation is the aerobic oxidative annulation of N-arylpyrrolidines . In a reaction catalyzed by platinum on carbon (Pt/C), N-arylpyrrolidines undergo an aerobic oxidative C-H annulation in the presence of trifluoroacetic acid. This transformation involves the dual functionalization of the β- and α-C(sp³)–H bonds, leading to the formation of octahydro-dipyrroloquinolines in good yields. For instance, the reaction of 1-(4-methoxyphenyl)pyrrolidine (B1345708) with an aldehyde under these conditions yields the corresponding fused heterocyclic system. This suggests that this compound could potentially undergo a similar transformation.

Furthermore, the oxidation of N-protected pyrrolidines can lead to the formation of N-acyliminium ions . These reactive intermediates can be generated through various methods, including chemical oxidation with hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) or iodosobenzene (B1197198) in the presence of a halide source. nih.gov Although these examples typically involve N-carbamate or N-acyl protected pyrrolidines, the underlying principle of oxidation at the α-position to the nitrogen could be applicable. Once formed, these iminium ions are powerful electrophiles that can be trapped by a range of nucleophiles, leading to α-substituted pyrrolidines.

The methyl groups on both the pyrrolidine ring and the aromatic ring could also be sites for oxidation, potentially leading to alcohols, aldehydes, or carboxylic acids under appropriate conditions, though specific literature on the title compound is lacking.

Table 2: Oxidative Annulation of an N-Arylpyrrolidine Analog

| Pyrrolidine Substrate | Aldehyde Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)pyrrolidine | 4-Bromobenzaldehyde | Pt/C | O₂ (1 atm) | 8-(4-Methoxyphenyl)-4-(4-bromophenyl)-1,2,3,3a,4,8a-hexahydrodipyrrolo[1,2-a:2',1'-c]pyrazine | 88 |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Heterocyclic Moieties

Both the aromatic p-tolyl ring and the heterocyclic pyrrolidine ring can participate in substitution reactions, though their reactivity profiles differ significantly.

On the Aromatic Moiety:

The p-tolyl group is susceptible to electrophilic aromatic substitution . The pyrrolidinyl group is an activating, ortho-, para-directing group due to the electron-donating effect of the nitrogen atom. The existing methyl group is also an activating, ortho-, para-director. Therefore, electrophilic attack is strongly favored at the positions ortho to the nitrogen (positions 3 and 5 of the phenyl ring) and ortho to the methyl group (position 3 of the phenyl ring). The steric hindrance from the pyrrolidine ring might influence the regioselectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on this compound are scarce, the principles of electrophilic aromatic substitution on N-phenylpyrrolidine and toluene are well-established and would apply here.

On the Heterocyclic Moiety:

The pyrrolidine ring can undergo substitution reactions, particularly at the α-carbon atoms, through pathways involving the formation of an iminium ion intermediate. As mentioned in the section on oxidative transformations, the oxidation of the pyrrolidine can generate an N-acyliminium ion, which is a potent electrophile. This intermediate can then react with a variety of nucleophiles.

A direct nucleophilic substitution on the pyrrolidine ring is generally not feasible unless a leaving group is present. However, functionalization can be achieved through C-H activation. For example, the redox-neutral α-C–H arylation of pyrrolidines has been reported. organic-chemistry.org This type of reaction, often mediated by a quinone monoacetal, leads to the formation of an iminium ion intermediate that is then captured by a nucleophilic aromatic compound. organic-chemistry.org

Additionally, computational studies on the nucleophilic aromatic substitution of substituted thiophenes with pyrrolidine have been conducted, providing insights into the mechanistic pathways of such reactions.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution for a Related System

| Substrate | Reagent | Expected Major Product(s) | Reference |

|---|---|---|---|

| N-Phenylpyrrolidine | HNO₃/H₂SO₄ | o-Nitro-N-phenylpyrrolidine and p-Nitro-N-phenylpyrrolidine | General Principles |

Ring-Opening and Ring-Expansion Reactions of Pyrrolidine Derivatives

The pyrrolidine ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions, often requiring the presence of activating groups or strain in the system.

Ring-Opening Reactions:

While direct ring-opening of this compound is not a commonly reported transformation, related heterocyclic systems can undergo such reactions. For example, the stereoselective ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine (B178648) hydrate (B1144303) has been documented to yield propanohydrazides. This reaction proceeds through the cleavage of the pyrazolidinone ring. Although structurally different, this demonstrates that N-heterocyclic rings can be opened under nucleophilic attack.

Ring-Expansion Reactions:

Ring-expansion reactions of pyrrolidine derivatives are a valuable synthetic tool for accessing larger nitrogen-containing heterocycles. One strategy involves the use of vinyl-substituted aziridines, which can undergo stereospecific ring expansion to form 3-pyrrolines in the presence of a copper catalyst. While this is a method for forming a pyrroline (B1223166) ring rather than expanding an existing one, it highlights the utility of rearrangement reactions in heterocyclic chemistry.

More relevant to ring expansion of pyrrolidines themselves, though not directly exemplified for the title compound, are reactions that proceed through the formation of a bridged intermediate or a radical-mediated rearrangement. For instance, radical-initiated "walk" rearrangements have been observed in N-heteroarylmethyl radicals, leading to ring-expanded products. Such a pathway, if initiated on a suitable derivative of this compound, could potentially lead to a six-membered piperidine (B6355638) ring.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine, including the differentiation between its cis and trans isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. For this compound, a spectrum would display distinct signals for the aromatic protons, the aliphatic protons on the pyrrolidine (B122466) ring, and the protons of the three methyl groups.

The p-tolyl group would exhibit a characteristic AA'BB' system for its aromatic protons, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the nitrogen atom would be expected at a slightly different chemical shift than the protons meta to the nitrogen. The methyl group attached to this aromatic ring would appear as a sharp singlet, integrating to 3H, typically in the range of 2.2-2.4 ppm.

The protons on the pyrrolidine ring would show more complex signals. The two methine protons at the C2 and C5 positions would appear as multiplets, with their chemical shift and coupling patterns being highly sensitive to the cis or trans stereochemistry. The four methylene (B1212753) protons at C3 and C4 would likely appear as complex, overlapping multiplets. The two methyl groups attached to the pyrrolidine ring would present as doublets, as they are coupled to the adjacent methine protons. The exact chemical shifts would differ between the cis and trans isomers due to different steric and electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (ortho to N) | ~7.0-7.2 | Doublet | 2H |

| Aromatic CH (meta to N) | ~6.8-7.0 | Doublet | 2H |

| Pyrrolidine CH (C2, C5) | ~3.5-4.0 | Multiplet | 2H |

| Pyrrolidine CH₂ (C3, C4) | ~1.5-2.2 | Multiplet | 4H |

| Aromatic CH₃ | ~2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals would be expected for the 13 carbon atoms, assuming the cis or trans isomer where C2 and C5 (and their respective methyl groups) are equivalent due to symmetry.

The p-tolyl group would show four signals: one for the ipso-carbon attached to the nitrogen, one for the carbon bearing the methyl group, and two for the ortho and meta carbons. The tolyl methyl carbon would appear as a single peak around 20-21 ppm. The pyrrolidine ring would display signals for the C2/C5 methine carbons, the C3/C4 methylene carbons, and the C2/C5 methyl carbons. The chemical shifts of the pyrrolidine carbons would be key indicators of the stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso, C-N) | ~145-148 |

| Aromatic C (C-CH₃) | ~128-132 |

| Aromatic CH (ortho to N) | ~115-120 |

| Aromatic CH (meta to N) | ~129-130 |

| Pyrrolidine CH (C2, C5) | ~55-65 |

| Pyrrolidine CH₂ (C3, C4) | ~30-35 |

| Aromatic CH₃ | ~20-21 |

Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would reveal correlations between each proton and the carbon atom to which it is directly attached. For instance, it would connect the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic protons to their respective pyrrolidine ring carbons.

Protons of the tolyl-methyl group to the ipso- and ortho-aromatic carbons.

Protons of the pyrrolidine methyl groups to both the C2/C5 and C3/C4 carbons of the ring.

Methine protons at C2/C5 to the ipso-carbon of the aromatic ring, confirming the N-aryl connection.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula C₁₃H₁₉N corresponds to a molecular weight of 189.3 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 189. The fragmentation pattern would be characteristic of the structure. Key expected fragmentation pathways include:

Loss of a methyl group: A significant peak at m/z 174 (M-15) resulting from the loss of one of the methyl groups from the pyrrolidine ring, which is a common fragmentation for alkyl-substituted rings.

Ring cleavage: Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of various charged fragments.

Formation of a tolyl fragment: A peak at m/z 91 corresponding to the [C₇H₇]⁺ ion (tropylium or benzyl (B1604629) cation) from the p-tolyl group.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H stretching (aliphatic): Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl and methylene groups on the pyrrolidine ring and the tolyl-methyl group.

C-H stretching (aromatic): Weaker bands just above 3000 cm⁻¹ from the C-H bonds on the p-tolyl ring.

C=C stretching (aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region due to the vibrations of the phenyl ring.

C-N stretching: A moderate band in the 1350-1250 cm⁻¹ region, characteristic of an aryl amine.

C-H bending: Various bands in the 1470-1365 cm⁻¹ region for the aliphatic C-H bonds and out-of-plane bending bands for the substituted aromatic ring below 900 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide a definitive three-dimensional model of the molecule in the solid state.

This technique would unambiguously determine:

Stereochemistry: It would confirm whether the crystal is of the cis or trans isomer by showing the relative positions of the two methyl groups on the pyrrolidine ring.

Ring Conformation: The exact conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain, would be revealed.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the electronic and steric effects of the substituents.

Molecular Packing: The arrangement of molecules within the crystal lattice and any intermolecular interactions, such as van der Waals forces, would be elucidated.

Analysis of Pyrrolidine Ring Conformation (e.g., Envelope Conformation)

No experimental data has been published on the specific envelope or twisted conformations adopted by the pyrrolidine ring of this compound. The puckering of the pyrrolidine ring is influenced by the stereochemistry of the methyl groups at positions 2 and 5 (cis or trans) and the electronic and steric nature of the 4-methylphenyl group attached to the nitrogen atom. In principle, the ring can exist in various low-energy conformations, and the equilibrium between them would be determined by the minimization of steric strain and electronic repulsions. Detailed conformational analysis would require computational modeling or specific NMR studies (e.g., Nuclear Overhauser Effect spectroscopy) which are not available for this compound.

Dihedral Angle Analysis and Planarity of Substituted Rings

Specific dihedral angles defining the three-dimensional structure of this compound have not been determined experimentally. Such an analysis would require crystallographic data or advanced NMR techniques. Key dihedral angles would include those describing the puckering of the pyrrolidine ring itself, the orientation of the two methyl groups, and the rotational angle of the 4-methylphenyl group relative to the pyrrolidine ring. The planarity of the 4-methylphenyl ring is expected, but its orientation with respect to the pyrrolidine nitrogen's lone pair and the rest of the molecule is unknown.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1 4 Methylphenyl Pyrrolidine

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for exploring the three-dimensional properties of a molecule. Conformational analysis of the pyrrolidine (B122466) ring would reveal the most stable spatial arrangements of the atoms, which is crucial for understanding its interactions with biological targets. nih.gov Furthermore, the Principal Moments of Inertia (PMI) analysis provides a quantitative measure of a molecule's three-dimensional shape. While PubChem, a public chemical database, lists an entry for the related but distinct aromatic compound 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, it does not provide these specific computational analyses for 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine itself. tandfonline.com

Pharmacological and Biological Activity Research of 2,5 Dimethyl 1 4 Methylphenyl Pyrrolidine and Analogs

Neurotransmitter Transporter Modulation

Investigations into analogs of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine, particularly pyrovalerone analogs, have revealed significant interactions with monoamine transporters. These transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. nih.gov

Research into a series of pyrovalerone analogs, which share a core structure with the subject compound, has shown them to be potent inhibitors of both DAT and NET. nih.govnih.gov In contrast, these compounds generally exhibit poor inhibitory effects on SERT. nih.gov The lead compound in these studies, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was separated into its enantiomers, with the S isomer identified as the more biologically active form. nih.govnih.gov

Dopamine Transporter (DAT) Inhibition Profiles

Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are generally potent inhibitors of the dopamine transporter and dopamine reuptake. nih.gov Competition studies with [³H]dopamine are used to determine the inhibition of monoamine uptake, expressed as IC₅₀ values. nih.gov The affinity for the transporter (Kᵢ) is determined through competition studies with radioligands like [¹²⁵I]RTI 55. nih.gov Among the most potent compounds identified in this class are the 1-(3,4-dichlorophenyl) and the 1-naphthyl analogs. nih.govnih.gov

Norepinephrine Transporter (NET) Inhibition Efficacy

The same family of compounds that potently inhibits DAT also demonstrates significant inhibition of norepinephrine (NE) reuptake. nih.gov The efficacy of these compounds at the norepinephrine transporter is a key feature of their pharmacological profile, contributing to their dual action on both dopamine and norepinephrine systems. nih.gov

Receptor Binding Affinity (e.g., 5HT1A, 5HT1B, 5HT1C, D1, D2, D3 Receptors)

To assess the broader pharmacological profile, select compounds from the analog series were evaluated for their binding affinity at several key neurotransmitter receptors. nih.gov The tested receptors included serotonin receptors 5HT₁ₐ, 5HT₁ₑ, and 5HT₁c, as well as dopamine receptors D₁, D₂, and D₃. nih.govnih.gov The results of these binding assays indicated that the evaluated compounds were inactive at these specific receptors, suggesting a targeted action on monoamine transporters rather than direct receptor interaction. nih.gov

Table 1: Monoamine Transporter Inhibition Data for Selected Analogs

| Compound/Analog | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

|---|---|---|---|

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 16.7 | 37.8 | 3380 |

| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 4.9 | 16.7 | 2600 |

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 1.8 | 2.9 | 1000 |

| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | 7.9 | 3.9 | 170 |

Data sourced from studies on pyrovalerone analogs. nih.gov

Antimicrobial Efficacy Investigations

The pyrrolidine (B122466) and pyrrole (B145914) chemical scaffolds are subjects of significant interest in the development of new antimicrobial agents. nih.gov Research has specifically targeted their potential to combat resilient pathogens like Mycobacterium tuberculosis. ucl.ac.uk

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel therapeutics. mdpi.com Derivatives based on a 2,5-dimethylpyrrole scaffold have been identified as promising candidates. ucl.ac.uk An exploration of the chemical space around a hit compound from this class led to new derivatives with potent activity against Mycobacterium tuberculosis (H37Rv strain) and multidrug-resistant clinical isolates. ucl.ac.uk

The minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits 90% of bacterial growth, is a key measure of antitubercular efficacy. ucl.ac.uk Studies on a library of 2,5-dimethylpyrrole derivatives showed significant antimycobacterial activity, with MIC values against the H37Rv strain ranging from 0.40 to over 25 µg/mL. ucl.ac.uk Certain derivatives also demonstrated the ability to restrict the growth of intracellular M. tuberculosis. ucl.ac.uk

Table 2: Antitubercular Activity of Selected 2,5-Dimethylpyrrole Analogs

| Compound/Analog | MIC₉₀ against M. tuberculosis (H37Rv) (µg/mL) |

|---|---|

| Analog 5n (cyclohexanemethyl group) | 0.40 |

| Analog 5q (cyclohexanemethyl group) | 0.40 |

| Analog 5r | 0.78 |

Data sourced from research on 2,5-dimethylpyrrole derivatives. ucl.ac.uk

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

Derivatives of pyrrolidine have demonstrated notable antibacterial capabilities. Research into novel succinimide-maleimide derivatives, which share the pyrrolidine-2,5-dione core, has identified compounds with significant activity against Gram-positive bacteria. uobasrah.edu.iq Specifically, compounds designated as 5a, 5b, 5c, 5g, 5h, 5k, and 5l showed promising Minimum Inhibitory Concentration (MIC) values against Enterococcus faecalis. uobasrah.edu.iq

Further studies on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone also exhibited moderate to low antimicrobial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio cholera) species. nih.gov For instance, an azo derivative (compound 8) showed better antibacterial activity than its precursors, particularly against Staphylococcus aureus and strains of Vibrio cholera. nih.gov

The introduction of a 2,5-dimethylphenyl scaffold into various heterocyclic compounds has been explored for its potential to combat antibiotic-resistant infections. mdpi.com Thiazole (B1198619) derivatives bearing an N-2,5-dimethylphenylthioureido moiety have shown excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium. nih.gov One compound, a naphthoquinone-fused thiazole derivative (compound 7), demonstrated antibacterial activity against S. aureus comparable to daptomycin (B549167) and superior to vancomycin. mdpi.com Similarly, other analogs showed potent activity against various multidrug-resistant Gram-positive strains. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrrolidine Analogs

| Compound/Analog | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolidinedione-Thiazole Hybrid (3h) | S. aureus TCH 1516 | 16 µg/mL | mdpi.com |

| Naphthoquinone-fused Thiazole (7) | S. aureus TCH 1516 | 1 µg/mL | mdpi.com |

| Naphthoquinone-fused Thiazole (7) | E. faecium AR-0783 | 8 µg/mL | mdpi.com |

| Pyrrolidine-2,5-dione Azo Derivative (8) | S. aureus ATCC25923 | 16-64 µg/mL | nih.gov |

| Pyrrolidine-2,5-dione Azo Derivative (8) | V. cholera strains | 16-64 µg/mL | nih.gov |

| Succinimide Derivative (5a) | E. faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide Derivative (5g) | E. faecalis | 0.25 µM | uobasrah.edu.iq |

Antifungal and Antiviral Properties

The antifungal potential of pyrrolidine derivatives has been well-documented. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against a range of fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC required to inhibit over 90% of fungal growth ranged from 21.87 to 43.75 µg/mL, suggesting its potential as a basis for new antimycotic drugs. nih.gov

Similarly, certain succinimide-maleimide derivatives have shown potent activity against C. albicans. uobasrah.edu.iq Compounds 5a, 5b, 5c, 5d, 5e, 5g, 5h, 5j, and 5k displayed MIC values ranging from 0.125 to 0.5 µM. uobasrah.edu.iq N-2,5-dimethylphenylthioureido acid derivatives have also been identified as promising scaffolds for antifungal agents, with some compounds showing broad-spectrum activity against drug-resistant Candida strains and notable activity against Candida auris, exceeding that of fluconazole. nih.gov

While research into the antifungal properties is substantial, specific studies detailing the antiviral activity of this compound remain limited in the reviewed literature. However, the broader class of phenylpropanoids, which includes the 2,5-dimethylphenyl scaffold, has been recognized for activity against viruses, indicating a potential avenue for future investigation. nih.gov

Table 2: Antifungal Activity of Selected Pyrrolidine Analogs

| Compound/Analog | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| Dihydropyrrole Derivative | Candida & Aspergillus spp. | 21.87-43.75 µg/mL | nih.gov |

| Succinimide Derivative (5a) | C. albicans | 0.125 µM | uobasrah.edu.iq |

| Succinimide Derivative (5g) | C. albicans | 0.25 µM | uobasrah.edu.iq |

| Ester Derivative (8f) | Candida auris | Good activity | nih.gov |

| Pyrrolidine-2,5-dione Azo Derivative (8) | C. albicans, C. tropicalis, C. neoformans | 64-256 µg/mL | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Pyrrolidine-containing structures are recognized for their anti-inflammatory and immunomodulatory activities. These effects are often mediated by interfering with key inflammatory pathways and the synthesis of pro-inflammatory cytokines. nih.gov For example, a novel pyridine (B92270) compound featuring a 2,5-dimethyl-1H-pyrrol-1-yl moiety demonstrated selective cytotoxicity against leukemia cell lines and also exhibited immunomodulatory potential. nih.gov This compound was found to upregulate the expression of cytokines like IL-4, IL-6, IL-10, and IL-12/23p40, while downregulating INFγ. nih.gov Polysaccharides known as fucoidans also exhibit anti-inflammatory effects, partly by downregulating the NF-κB signaling pathway. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibition Mechanisms

A key strategy for developing safer anti-inflammatory agents involves the dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. researchgate.netnih.gov These enzymes are crucial in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov Inhibiting both pathways can provide a broader range of anti-inflammatory activity while mitigating the side effects associated with selective COX-2 inhibitors. nih.govnih.gov

Inhibition of Carbonic Anhydrase Isozymes

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. core.ac.uknih.gov Several human CA isozymes (hCA) exist, including cytosolic (hCA I, II), membrane-bound (hCA IV), mitochondrial (hCA V), and tumor-associated forms (hCA IX, XII). nih.govnih.gov

Research has shown that sulfonamide derivatives can be potent inhibitors of these isozymes. nih.govebi.ac.uk While direct studies on this compound are not specified, related heterocyclic sulfonamides have shown excellent inhibitory properties. For instance, a series of novel sulfonyl semicarbazides demonstrated subnanomolar affinity for hCA XII and high selectivity over other isoforms. nih.gov Benzene sulfonamides incorporating glycoside moieties have also been investigated as inhibitors of hCA I, II, IX, and XII. drugbank.com The inhibitory profile often depends on the specific substitutions on the core molecule, highlighting that derivatives of a common scaffold can be tailored to target specific CA isozymes. nih.gov

Table 3: Inhibition of Carbonic Anhydrase Isozymes by Related Sulfonamide Compounds

| Compound Series | Target Isozyme | Inhibition Potency (Ki) | Reference |

|---|---|---|---|

| Sulfonyl Semicarbazides (5-13) | hCA XII | 0.59–0.79 nM | nih.gov |

| Sulfonyl Semicarbazides (5-13) | hCA IX | 20.5–81.3 nM | nih.gov |

| 4-Thioureido-benzolamide derivatives | hCA I | 0.6-62 nM | ebi.ac.uk |

| 4-Thioureido-benzolamide derivatives | hCA II | 0.5-1.7 nM | ebi.ac.uk |

| 4-Thioureido-benzolamide derivatives | hCA IX | 3.2-23 nM | ebi.ac.uk |

Anticancer and Cytotoxic Potential

The pyrrolidine scaffold is a core component of many compounds investigated for their anticancer properties. researchgate.net A novel pyridine derivative containing a 2,5-dimethyl-1H-pyrrol-1-yl group displayed selective cytotoxicity against acute myeloid leukemia (HL60) and chronic myeloid leukemia (K562) cell lines, with IC50 values of 25.93 µg/mL and 10.42 µg/mL, respectively, while showing no significant effect on non-cancerous cells. nih.gov

Derivatives of pyrrolidine-2,5-dione have also shown significant cytotoxic effects. uobasrah.edu.iq For instance, compounds 5i and 5l demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq Further research into pyrazoline-substituted pyrrolidine-2,5-dione hybrids identified compounds with nanomolar activity against MCF7 cancer cells. researchgate.net Additionally, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized, with some showing enhanced anticancer activity against human A549 lung epithelial cells, significantly higher than the reference drug cytarabine. mdpi.comresearchgate.net

Table 4: Cytotoxic Activity of Selected Pyrrolidine Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50 / Effect) | Reference |

|---|---|---|---|

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | HL60 (Acute Myeloid Leukemia) | 25.93 µg/mL | nih.gov |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | K562 (Chronic Myeloid Leukemia) | 10.42 µg/mL | nih.gov |

| Pyrrolidine-2,5-dione Derivative (5i) | MCF-7 (Breast Cancer) | 1.496 µM | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione Derivative (5l) | MCF-7 (Breast Cancer) | 1.831 µM | uobasrah.edu.iq |

| Pyrrolidinone-Hydrazone Derivative (13) | IGR39 (Melanoma) | 2.50 µM | nih.gov |

| Pyrrolidinone-Hydrazone Derivative (13) | PPC-1 (Prostate Cancer) | 3.63 µM | nih.gov |

| 1,3,4-Oxadiazolethione Derivative | A549 (Lung Cancer) | Reduces viability to 28.0% | mdpi.comresearchgate.net |

| 4-Aminotriazolethione Derivative | A549 (Lung Cancer) | Reduces viability to 29.6% | mdpi.comresearchgate.net |

Neuroprotective and Nootropic Activities

Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a compound structurally similar to this compound, have been identified as a promising class of monoamine uptake inhibitors. nih.gov These compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with generally low activity at the serotonin transporter (SERT). nih.gov The modulation of dopamine and norepinephrine levels is a key mechanism for many compounds with stimulant and potential nootropic effects. The lead compound in this series, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be a potent inhibitor of dopamine reuptake, with the S-enantiomer being the more active form. nih.gov This selective inhibition of dopamine and norepinephrine reuptake suggests that such compounds could have applications in conditions where these neurotransmitter systems are implicated, and points toward a potential for neuroprotective or cognitive-enhancing activities.

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the pyrrolidine class, SAR investigations have shed light on the key structural features that govern their biological activities. Research into polysubstituted pyrrolidines has demonstrated their potential as anticancer agents, with specific substitution patterns leading to significant inhibitory effects on cancer cell lines. nih.gov

Influence of Pyrrolidine Ring Substituents on Biological Profiles

The biological activity of pyrrolidine derivatives can be significantly modulated by the nature and position of substituents on the pyrrolidine ring. Studies on analogs have provided insights into how these modifications affect efficacy and selectivity.

In other related pyrrolidine systems, such as pyrrolidine-2,5-diones, substitutions have been explored for their anti-inflammatory and antimicrobial activities. uobasrah.edu.iqebi.ac.uk For example, a series of N-substituted pyrrolidine-2,5-dione derivatives showed promising activity as multitarget anti-inflammatory agents. ebi.ac.uk Another study on 5-substituted derivatives of 3-(1-hydroxyethylidene)pyrrolidine-2,4-dione revealed that these compounds exhibit notable herbicidal activities. researchgate.net

The table below, derived from studies on pyrovalerone analogs, illustrates the influence of substituents on the aryl moiety on the inhibition of dopamine and norepinephrine transporters.

| Compound | Substituent (Aryl) | DAT K_i (nM) | NET K_i (nM) |

| 4a | 4-methylphenyl | 18.1 | 54.3 |

| 4u | 3,4-dichlorophenyl | 11.5 | 37.8 |

| 4t | 1-naphthyl | - | - |

| Data sourced from a study on 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs. nih.gov |

These findings highlight that while the core pyrrolidine structure is essential, the substituents play a critical role in fine-tuning the biological activity and target selectivity.

Stereochemical Aspects of Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral compounds, including those with a pyrrolidine scaffold. The spatial arrangement of atoms can significantly influence a molecule's interaction with its biological target, affecting its potency and efficacy. nih.govmdpi.com The non-planar, puckered nature of the pyrrolidine ring allows for distinct spatial orientations of its substituents, which can lead to different biological outcomes between stereoisomers. researchgate.net

A prominent example of the importance of stereochemistry is found in the study of pyrovalerone analogs. The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its individual enantiomers. Biological evaluation revealed that the (S)-isomer is the more biologically active enantiomer, with the dopamine transporter inhibitory potency of the racemic mixture residing almost entirely with this stereoisomer. nih.gov

This enantioselectivity is a common theme in the pharmacology of pyrrolidine derivatives. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for uptake by target cells and interaction with biological targets. mdpi.com The difference in activity between stereoisomers underscores the three-dimensional nature of drug-receptor interactions, where a precise geometric fit is often required for optimal binding and subsequent biological response.

The table below summarizes the stereoselective activity of pyrovalerone at the dopamine transporter.

| Compound | Stereochemistry | DAT K_i (nM) |

| 4a (racemic) | (R/S) | 18.1 |

| 4b | (S) | 18.1 |

| 4c | (R) | >10,000 |

| Data sourced from a study on 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs. nih.gov |

These findings emphasize that a comprehensive understanding of the stereochemical requirements is essential for the rational design of potent and selective pyrrolidine-based therapeutic agents.

Potential Applications and Broader Research Implications

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying lead compounds in drug development. nih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrrolidine (B122466) scaffold is of particular interest to the FBDD community. nih.gov Unlike flat, aromatic systems, saturated heterocycles like pyrrolidine provide superior three-dimensional (3D) shape diversity and coverage of functional vector space. nih.govresearchgate.netnih.gov The non-planar structure of the pyrrolidine ring, which undergoes pseudorotation, allows it to present its substituents in a variety of spatial orientations, increasing the chances of forming favorable interactions within a protein's binding pocket. nih.govresearchgate.net

The structure of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is well-suited for FBDD for several reasons:

3D-Rich Scaffold : The sp³-hybridized carbons of the pyrrolidine ring give the molecule inherent three-dimensionality, a characteristic increasingly sought after in fragment libraries to improve binding affinity and selectivity. nih.govresearchgate.net

Defined Exit Vectors : The dimethyl and N-aryl substituents act as defined vectors. Once the core fragment binds to a target, these substituents can be chemically modified or "grown" to engage nearby pockets, a common strategy for optimizing fragment hits into potent leads. youtube.com

Modulation of Physicochemical Properties : The N-(4-methylphenyl) group provides a handle for modulating key properties such as solubility, lipophilicity, and metabolic stability, while also offering potential for aromatic interactions (e.g., π-π stacking) with the target protein.

The emphasis in FBDD is shifting from simple, flat molecules towards more complex, sp³-rich scaffolds that can better mimic the structural motifs found in nature.

| Feature | 2D (Flat) Scaffolds (e.g., Benzene) | 3D Scaffolds (e.g., Pyrrolidine) |

| Shape | Planar | Non-planar, conformational flexibility (pseudorotation) nih.govresearchgate.net |

| Chemical Space Coverage | Limited exploration of 3D space | Enhanced exploration of 3D pharmacophore space nih.govresearchgate.net |

| Solubility | Often lower due to planarity and stacking | Generally higher due to disruption of crystal packing |

| Synthetic Tractability | Well-established chemistry | Requires stereocontrolled synthetic methods nih.gov |

| Prevalence in Nature | Less common as a core scaffold | Abundant in natural products and alkaloids wikipedia.orgnih.gov |

Utility as Synthetic Building Blocks for Complex Natural Products and Analogues

Substituted pyrrolidines are versatile chiral synthons used in the synthesis of a wide array of natural products, particularly alkaloids like those in the pyrrolizidine (B1209537) and indolizidine families. rsc.org The amino acid proline, the parent structure of many substituted pyrrolidines, is a frequently used chiral precursor in organic synthesis. nih.govrsc.org

The 2,5-disubstituted pattern of this compound makes it a valuable building block. The stereochemistry at the C2 and C5 positions can be controlled during synthesis, providing either cis- or trans-isomers. This predefined stereochemistry can then be transferred to a more complex target molecule, guiding the formation of subsequent stereocenters. The development of robust synthetic methodologies, such as metal-catalyzed 1,3-dipolar cycloadditions of azomethine ylides, allows for the flexible and stereoselective synthesis of diversely functionalized pyrrolidines. nih.govtandfonline.com

The N-aryl group can serve as a protecting group or a directing group during synthesis and can be removed or modified in later steps. The versatility of this scaffold allows chemists to construct complex molecular architectures that are otherwise difficult to access. acs.org

Advancements in Central Nervous System (CNS) Therapeutics

The pyrrolidine nucleus is a privileged scaffold in the development of agents targeting the central nervous system. nih.gov Many compounds containing this ring system exhibit a range of CNS activities, including anticonvulsant, antidepressant, and neuroprotective effects. nih.govfrontiersin.org For instance, certain pyrrolidine-2,5-dione derivatives have been investigated as anticonvulsant agents that are thought to interact with voltage-gated sodium and calcium channels. nih.gov

The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the pyrrolidine ring are critical for biological activity. nih.gov The N-substituent, in particular, plays a crucial role. In the case of this compound, the N-aryl group can significantly influence the molecule's ability to cross the blood-brain barrier and its binding affinity for specific CNS targets. The methyl groups at the C2 and C5 positions can also affect the molecule's conformation and interaction with receptors or enzymes. The racetam class of drugs, such as piracetam, which are noted for their cognitive-enhancing effects, are themselves based on a related pyrrolidinone structure. wikipedia.org

| Pyrrolidine-based Drug/Candidate Class | CNS-Related Therapeutic Target/Application | Reference |

| Racetams (e.g., Piracetam) | Nootropic (Cognitive Enhancement) | wikipedia.org |

| Pyrrolidine-2,5-diones | Anticonvulsant (Voltage-gated ion channels) | nih.gov |

| Spirooxindole Pyrrolidines | MDM2 Inhibitors (Potential in brain tumors) | nih.gov |

| Bepridil | Calcium Channel Blocker (Originally cardiovascular, CNS effects studied) | wikipedia.org |

Development of Novel Anti-infective Agents

The pyrrolidine scaffold is a key component in the search for new anti-infective agents, with derivatives showing antibacterial, antifungal, antiviral, and antimalarial properties. nih.govfrontiersin.org Research has specifically highlighted the potential of N-aryl substituted pyrrolidines in this area.

A highly relevant study identified a structurally similar compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide (analog 5o ), as a potent inhibitor of human respiratory syncytial virus (hRSV). nih.gov This analog, which shares the 2,5-dimethyl substitution pattern on a phenyl group (though attached to a carboxamide rather than directly to the pyrrolidine nitrogen), demonstrated significant antiviral activity. nih.gov

In a cell-based assay measuring the virus-induced cytopathic effect (CPE), this compound was found to inhibit hRSV at the entry stage of its lifecycle. nih.gov Time-of-addition assays confirmed that the compound was most effective when added early in the infection process, suggesting it interferes with viral attachment, uptake, or fusion. nih.gov The research showed that the 2,5-dimethylphenyl moiety was particularly beneficial for potency compared to other substitution patterns on the phenyl ring. nih.gov

| Compound | EC₅₀ (µM) [Antiviral Potency] | CC₅₀ (µM) [Cell Cytotoxicity] | Selectivity Index (CC₅₀/EC₅₀) |

| Analog 5o ((S)-N-(2,5-Dimethylphenyl)...) | 2.3 | 30.9 | 13.4 |

| Analog 5b ((S)-N-(2,4-Dimethylphenyl)...) | 2.7 | 31.8 | 11.8 |

| Ribavirin (Control) | 28.4 | 113.9 | 4.0 |

| (Data sourced from a study on hRSV inhibitors nih.gov) |

The superior potency and selectivity index of the pyrrolidine-based compounds compared to the established antiviral drug Ribavirin underscore the promise of this scaffold. nih.gov The findings suggest that this compound could serve as a valuable starting point for the design of new antiviral agents, not only for hRSV but potentially for other enveloped viruses as well.

Conclusion and Future Research Directions

Summary of Current Understanding of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

The compound this compound is a recognized chemical entity, identified by its CAS number 54530-04-0. chemicalbook.com It is a substituted pyrrolidine (B122466), which is a five-membered saturated nitrogen heterocycle. wikipedia.org The current understanding of this specific molecule is primarily limited to its basic physicochemical properties, which are cataloged in chemical databases. nbinno.comnih.gov

Detailed scientific literature focusing on the synthesis, reactivity, and biological applications of this compound is sparse. While the broader class of pyrrolidines is of immense interest in fields like medicinal chemistry and organocatalysis, this particular derivative remains largely uninvestigated. nih.govmdpi.com Its structural features—a disubstituted pyrrolidine ring attached to a tolyl group—suggest potential for interesting stereochemistry (cis and trans isomers) and biological activity, but these aspects have not been explored in depth in published research.

Below is a table summarizing the known properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N nih.gov |

| Molecular Weight | 189.297 g/mol nbinno.com |

| CAS Number | 54530-04-0 chemicalbook.com |

| Boiling Point | 291.3°C at 760 mmHg nbinno.com |

| Density | 0.945 g/cm³ nbinno.com |

| Flash Point | 118.7°C nbinno.com |

| Refractive Index | 1.518 nbinno.com |

| LogP | 3.43720 nbinno.com |

Unexplored Research Avenues and Methodological Challenges

The limited data on this compound means that numerous research avenues are entirely unexplored. A significant opportunity exists to develop a comprehensive chemical and biological profile of this compound.

Unexplored Research Avenues:

Stereoselective Synthesis: Developing synthetic routes that can selectively produce the cis and trans diastereomers of the compound is a fundamental next step. This would allow for the investigation of how stereochemistry influences its properties and potential functions.

Catalytic Activity: Chiral pyrrolidines are cornerstone organocatalysts. mdpi.com Investigating the potential of the enantiomers of this compound to catalyze key organic reactions (e.g., Michael additions, aldol (B89426) reactions) is a promising area.

Biological Screening: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting the central nervous system, cancer, and infectious diseases. nih.govmdpi.com A comprehensive screening of this compound for various biological activities is warranted.

Material Science Applications: N-aryl pyrrolidines can be precursors to conductive polymers and other functional materials. Exploring the polymerization or incorporation of this molecule into larger systems could reveal novel material properties.

Methodological Challenges:

Synthesis and Purification: A primary challenge is the lack of a well-documented, optimized synthesis protocol. General methods for synthesizing N-substituted pyrrolidines, such as the Paal-Knorr reaction or reductive amination, would need to be adapted and optimized. organic-chemistry.orgresearchgate.net Achieving high diastereoselectivity in the 2,5-disubstitution pattern can be difficult. organic-chemistry.org

Stereoisomer Resolution: Separating the potential stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers) would be a significant methodological hurdle, likely requiring chiral chromatography or diastereomeric salt resolution. nih.gov

Characterization: While basic properties are known, detailed spectroscopic and crystallographic analysis of the different isomers is needed to build a complete picture of their three-dimensional structures.

Prospective Directions for Rational Design and Synthesis of Pyrrolidine-Based Compounds

The study of pyrrolidines is a dynamic area of chemical research, and future directions in the rational design and synthesis of this class of compounds can inform potential work on derivatives related to this compound.

Rational Design: The great value of the pyrrolidine ring in drug discovery and catalysis stems from its non-planar, three-dimensional structure. nih.govresearchgate.net This "pseudorotation" allows for the precise spatial arrangement of substituents, enabling effective interaction with biological targets like enzymes and receptors. researchgate.net Future rational design efforts will likely focus on:

Scaffold Decoration: Systematically modifying the substituents at various positions on the pyrrolidine ring to fine-tune steric and electronic properties for enhanced target affinity and selectivity. nih.govmdpi.com

Conformational Control: Introducing elements that restrict the conformational flexibility of the pyrrolidine ring or its substituents to lock the molecule into a bioactive conformation. rsc.org

Computational Modeling: Employing advanced computational tools, such as the Activation Strain Model, to predict the reactivity and selectivity of new pyrrolidine-based catalysts and ligands, thereby accelerating the design process. acs.org

Synthesis: The development of novel synthetic methodologies is crucial for accessing new and complex pyrrolidine structures. Prospective directions include:

Asymmetric Synthesis: Expanding the toolbox of asymmetric reactions to afford enantiomerically pure pyrrolidines with multiple stereocenters. This includes catalyst-tuned reactions that can provide divergent access to different regioisomers from common starting materials. organic-chemistry.org

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct highly functionalized pyrrolidine rings in a single, atom-economical step from simple precursors. tandfonline.com

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of pre-formed pyrrolidine rings, which would allow for the rapid diversification of complex molecules.

Green Chemistry: Focusing on the use of environmentally benign solvents (like water), renewable starting materials, and energy-efficient reaction conditions (such as microwave or ultrasonic irradiation) to make pyrrolidine synthesis more sustainable. tandfonline.comresearchgate.net

Q & A

Q. How can machine learning predict novel applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.